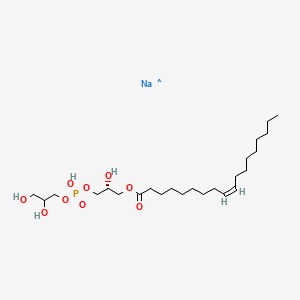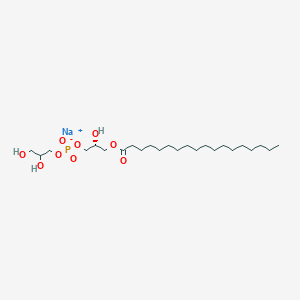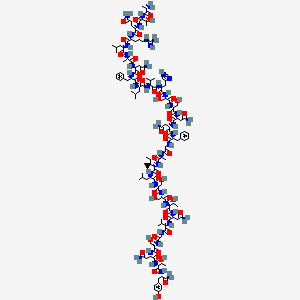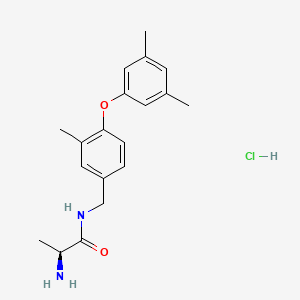
SGC2085 HCl
Übersicht
Beschreibung
SGC2085 HCl is a potent and selective inhibitor of coactivator associated arginine methyltransferase 1 (CARM1) with an IC50 of 50 nM . It is more than a hundred-fold selective over other PRMTs . The IUPAC name for this compound is (S)-2-amino-N-(4-(3,5-dimethylphenoxy)-3-methylbenzyl)propanamide hydrochloride .
Molecular Structure Analysis
The molecular weight of this compound is 348.87 . The InChI code is 1S/C19H24N2O2.ClH/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20;/h5-10,15H,11,20H2,1-4H3,(H,21,22);1H/t15-;/m0./s1 .
Chemical Reactions Analysis
This compound is a potent and selective inhibitor of CARM1 . It does not inhibit other PRMTs, with the exception of PRMT6 (IC50=5.2 μM) .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 348.87 . The chemical formula is C19H25ClN2O2 . It is stored at temperatures of -80/-20 .
Wissenschaftliche Forschungsanwendungen
Inhibitor der Protein-Arginin-Methyltransferase 4 (PRMT4/CARM1)
SGC2085 HCl ist ein potenter und selektiver Inhibitor der Protein-Arginin-Methyltransferase 4 (PRMT4/CARM1) mit einem IC50 von 50 nM . PRMT4/CARM1 ist ein Enzym, das eine entscheidende Rolle bei der Regulation der Genexpression spielt. Seine Dysregulation ist mit verschiedenen Krankheiten verbunden, darunter Krebs .
Selektivität gegenüber anderen PRMT-Proteinen
This compound ist selektiv für PRMT4/CARM1 gegenüber anderen PRMT-Proteinen wie PRMT8, PRMT1, PRMT3, PRMT5 und PRMT7, bis zu Konzentrationen von 50 µM bzw. 100 µM . Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle von PRMT4/CARM1 in biologischen Prozessen .
PRMT6-Hemmung
Obwohl this compound in erster Linie ein PRMT4/CARM1-Inhibitor ist, hemmt es auch schwach PRMT6 mit einem IC50-Wert von 5,2 µM . PRMT6 ist ein weiteres Mitglied der PRMT-Familie, das an der Genregulation beteiligt ist. Seine Hemmung könnte Auswirkungen auf die Erforschung von Krankheiten wie Krebs haben .
Biochemische Forschung
Aufgrund seiner inhibitorischen Eigenschaften wird this compound in der biochemischen Forschung verwendet, um die Rolle von PRMT4/CARM1 und anderen PRMT-Proteinen in verschiedenen biologischen Prozessen zu untersuchen . Es kann helfen, die molekularen Mechanismen dieser Proteine und ihre Auswirkungen auf die Zellfunktionen zu verstehen .
Arzneimittelentwicklung
Die inhibitorischen Eigenschaften von this compound gegenüber PRMT4/CARM1 und PRMT6 machen es zu einem potenziellen Kandidaten für die Arzneimittelentwicklung
Wirkmechanismus
Target of Action
SGC2085 Hydrochloride is a potent and selective inhibitor of the coactivator associated arginine methyltransferase 1 (CARM1) with an IC50 of 50 nM . CARM1 is an important positive modulator of Wnt/β-catenin transcription and neoplastic transformation in colorectal cancer as well as a critical factor in estrogen-stimulated breast cancer growth .
Mode of Action
SGC2085 Hydrochloride interacts with its target, CARM1, by forming hydrogen bond interactions with SAM and the E444 residue of PRMT5 . This interaction inhibits the activity of CARM1, thereby preventing the methylation of its substrates .
Biochemical Pathways
The inhibition of CARM1 by SGC2085 Hydrochloride affects the Wnt/β-catenin transcription pathway and the estrogen-stimulated growth pathway . These pathways play crucial roles in colorectal cancer and breast cancer respectively .
Pharmacokinetics
It is noted that sgc2085 hydrochloride exhibits low cell permeability . This could potentially impact its bioavailability and effectiveness in vivo.
Result of Action
The inhibition of CARM1 by SGC2085 Hydrochloride results in decreased proliferation of myeloid leukemia cells in vivo . In addition, it has been observed that no cellular activity is observed for SGC2085 Hydrochloride when tested up to 10 µM (48 h exposure in HEK293 cells) .
Action Environment
It is worth noting that the compound’s low cell permeability could potentially be influenced by factors such as ph and temperature .
Zukünftige Richtungen
Protein arginine methyltransferases (PRMTs) represent an emerging target class in oncology and other disease areas . The presence of a substituent at R1 is essential for potent and selective inhibition of CARM1 . Considering its small size (MW=312.4 Da), SGC2085 has an excellent selectivity profile, which can probably be further improved by exploiting differences in the binding sites of the two enzymes outside the arginine binding pocket .
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2.ClH/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20;/h5-10,15H,11,20H2,1-4H3,(H,21,22);1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGSBQJSJRLNQH-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)C(C)N)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)[C@H](C)N)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1821908-49-9 | |
| Record name | Propanamide, 2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]-, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1821908-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




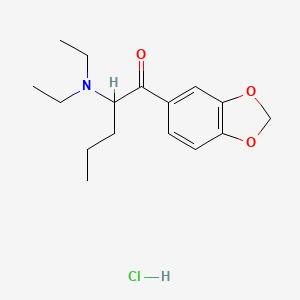
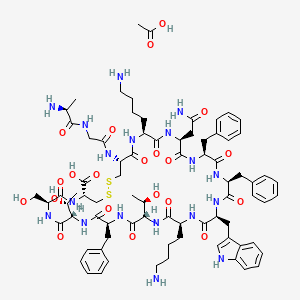
![2-methylpropyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593740.png)
![Benzoylecgonine-D3; 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-(methyl-d3)-, (1R,2R,3S,5S)-; 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-(methyl-d3)-, [1R-(exo,exo)]-; (1R,2R,3S,5S)-3-(Benzoyloxy)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B593741.png)
![5H-[1,4]dioxepino[5,6-c]pyridine](/img/structure/B593744.png)
![N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P](/img/structure/B593745.png)
